[1-(2,5-Dichlorophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene
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Overview
Description
[1-(2,5-Dichlorophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene: is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, dimethylpyrazol, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,5-Dichlorophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene typically involves multiple steps, starting with the preparation of the pyrazole ring. The dichlorophenyl and nitrophenyl groups are then introduced through a series of substitution reactions. Common reagents used in these reactions include organolithium reagents and transition metal catalysts such as copper or iron complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound may be investigated for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
The compound and its derivatives could be explored for pharmaceutical applications, particularly in the development of new drugs with specific therapeutic targets.
Industry
In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals due to its chromophoric properties.
Mechanism of Action
The mechanism by which [1-(2,5-Dichlorophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: This compound shares the dichlorophenyl group and is used in the production of dyes and herbicides.
Steviol glycoside: Although structurally different, this compound is another example of a complex organic molecule with significant industrial applications.
Uniqueness
What sets [1-(2,5-Dichlorophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene apart is its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its unique structure provides opportunities for the development of novel compounds with diverse functionalities.
Properties
IUPAC Name |
[1-(2,5-dichlorophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N5O2/c1-10-17(21-20-13-4-3-5-14(9-13)24(25)26)11(2)23(22-10)16-8-12(18)6-7-15(16)19/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKRSFPNMVVTBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=C(C=CC(=C2)Cl)Cl)C)N=NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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